molecular formula C7H5BrClI B6326190 3-Chloro-5-iodobenzyl bromide CAS No. 912343-41-0

3-Chloro-5-iodobenzyl bromide

Cat. No.: B6326190
CAS No.: 912343-41-0
M. Wt: 331.37 g/mol
InChI Key: SSCONICDGVAQHJ-UHFFFAOYSA-N
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Description

3-Chloro-5-iodobenzyl bromide: is an organic compound with the molecular formula C7H5BrClI . It is a derivative of benzyl bromide, where the benzene ring is substituted with chlorine and iodine atoms at the 3 and 5 positions, respectively. This compound is used as an intermediate in organic synthesis and has applications in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-iodobenzyl bromide typically involves the bromination of 3-Chloro-5-iodotoluene. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the benzylic position .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of bromochlorohydantoin as a solvent, which facilitates the bromination process. This method is advantageous due to its cost-effectiveness, improved yield, and reduced reaction time .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Chloro-5-iodobenzyl bromide is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions .

Biology and Medicine: In medicinal chemistry, it serves as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it valuable in the synthesis of various industrial products .

Mechanism of Action

The mechanism of action of 3-Chloro-5-iodobenzyl bromide in chemical reactions involves the formation of reactive intermediates. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In coupling reactions, the compound undergoes oxidative addition with a palladium catalyst, followed by transmetalation and reductive elimination to form the final product .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-5-iodobenzyl bromide is unique due to the presence of both chlorine and iodine substituents, which impart distinct reactivity and selectivity in chemical reactions. This dual substitution allows for versatile applications in organic synthesis, making it a valuable intermediate compared to its analogs .

Properties

IUPAC Name

1-(bromomethyl)-3-chloro-5-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClI/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCONICDGVAQHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)I)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred ice-cooled solution of triphenylphosphine in 10 mL of CH2Cl2 was added dropwise a solution of bromine in 5 ml of CH2Cl2. After the reaction mixture was stirred at room temperature for 30 min and cooled at ice bath temperature, a solution of the above (3-chloro-5-iodo-phenyl)-methanol in 15 ml of CH2Cl2 was added dropwise. The reaction mixture was stirred 0° C. for another 1 h and concentrated. The residue was washed with hexane several times and the combined hexane layer was concentrated to give 1-bromomethyl-3-chloro-5-iodo-benzene (1.2 g, 97%).
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